Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O6/c1-27-18-8-12-15(9-19(18)28-2)23-16(21(26)29-3)10-17(12)30-11-20(25)24-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPNGLZDDZYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a quinoline ring and various substituents that may influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

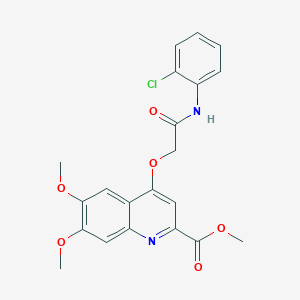

Chemical Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Moderate |

| Log P | Not specified |

Recent studies have indicated that compounds similar to this compound exhibit a variety of biological activities primarily through the following mechanisms:

- Inhibition of Tyrosine Kinase Activity : Compounds in the quinoline class have been shown to inhibit tyrosine kinases such as c-Met, which is implicated in cancer progression. For instance, related quinoline derivatives demonstrated significant inhibitory effects on cancer cell lines (A549, MCF-7, MKN-45) with IC50 values in the low micromolar range .

- Calcium Channel Modulation : The compound has been observed to affect calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors and serotonin receptors (5-HT). This modulation can influence muscle contractility and related physiological processes .

- Anti-Proliferative Effects : Some studies suggest that quinoline derivatives can alter the expression of tumor suppressor genes like p53, leading to anti-proliferative effects against various cancer cell lines .

Case Study 1: In Vitro Cancer Cell Line Studies

A series of experiments were conducted to evaluate the anti-cancer properties of this compound. The compound was tested against several cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), MKN-45 (gastric)

- Results : The compound exhibited moderate to high potency with an IC50 value of approximately 0.030 ± 0.008 µM against c-Met kinase .

Case Study 2: Smooth Muscle Tissue Response

In another study focusing on smooth muscle contractility:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves multi-step reactions, including condensation of substituted quinoline precursors with 2-chlorophenyl isocyanate derivatives. Key steps include:

- Coupling reactions : Use of electrophilic reagents (e.g., chloroacetyl chloride) under anhydrous conditions with catalysts like triethylamine to form the oxoethoxy bridge .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.

- Temperature control : Maintaining 60–80°C prevents side reactions during quinoline ring functionalization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the quinoline core and aryl groups. For example, methoxy protons resonate at δ 3.8–4.1 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] at m/z 487.12) .

- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm confirm ester and amide carbonyl groups .

Advanced Research Questions

Q. How can researchers analyze conflicting data regarding the biological activity of this compound across different studies?

- Experimental design : Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges) to minimize variability. For example, discrepancies in IC values for anticancer activity may arise from differences in MTT assay protocols .

- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics.

- Meta-analysis : Compare structural analogs (e.g., chloro vs. methoxy substitutions) to identify trends in activity .

Q. What strategies are effective in modifying the quinoline core to enhance target selectivity while minimizing off-target effects?

- Substituent tuning :

- Electron-withdrawing groups (e.g., Cl at the 2-chlorophenyl position) improve binding to hydrophobic enzyme pockets .

- Methoxy groups at 6,7 positions enhance solubility and reduce non-specific interactions .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like topoisomerase II or kinases. Adjust substituents to optimize binding energy (< -8 kcal/mol) .

Q. How do reaction parameters influence the regioselectivity of substitutions on the quinoline ring during derivatization?

- Solvent effects : Protic solvents (e.g., ethanol) favor nucleophilic attack at the 4-position, while aprotic solvents (e.g., THF) promote 2-substitution .

- Catalyst choice : PdCl(PPh) enhances cross-coupling efficiency for aryl-amine bonds, achieving >80% regioselectivity .

- Temperature : Lower temperatures (0–25°C) reduce steric hindrance during bulky group additions .

Q. What in silico methods are validated for predicting the pharmacokinetic properties of this compound's derivatives?

- ADMET prediction : Tools like SwissADME estimate bioavailability (% >30), blood-brain barrier permeability (logBB < 0.3), and CYP450 inhibition risks .

- Molecular dynamics simulations : GROMACS analyzes stability in lipid bilayers, predicting membrane permeability (logP ~3.5) .

- QSAR models : Regression analysis links structural descriptors (e.g., polar surface area, H-bond donors) to clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.